2,5-Dihydroxyisophthalaldehyde
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Overview
Description
2,5-Dihydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of isophthalaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxyisophthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dihydroxyisophthalic acid.
Reduction: 2,5-Dihydroxyisophthalyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
2,5-Dihydroxyisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: It is utilized in the production of advanced materials, including metal-organic frameworks and covalent organic frameworks
Mechanism of Action
The mechanism of action of 2,5-dihydroxyisophthalaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxyterephthalaldehyde
- 2,5-Dihydroxybenzaldehyde
- 2,5-Dihydroxy-1,4-benzenedicarboxaldehyde
Uniqueness
2,5-Dihydroxyisophthalaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
2,5-dihydroxybenzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7(11)2-6(4-10)8(5)12/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRXSNZXZDXGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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